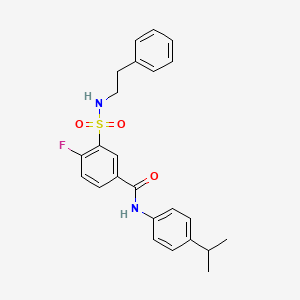

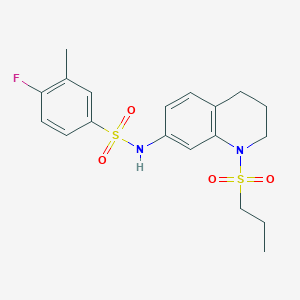

4-fluoro-N-(4-isopropylphenyl)-3-(N-phenethylsulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-fluoro-N-(4-isopropylphenyl)-3-(N-phenethylsulfamoyl)benzamide, also known as Compound 1, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit promising anticancer activity.

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry and Polymer Processing

Compounds like benzene-1,3,5-tricarboxamide derivatives, to which "4-fluoro-N-(4-isopropylphenyl)-3-(N-phenethylsulfamoyl)benzamide" may bear structural or functional similarity, are important in supramolecular chemistry and polymer processing. They are used for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. Such properties enable their application in nanotechnology and biomedical fields, including drug delivery systems and scaffold materials for tissue engineering (Cantekin, de Greef, & Palmans, 2012).

Fluorinated Liquid Crystals

Fluorinated compounds are pivotal in the development of liquid crystals for electronic displays and other applications. The introduction of fluorine atoms or fluorinated groups into liquid crystal molecules can significantly alter their melting points, mesophase morphology, transition temperatures, and physical properties like dielectric and optical anisotropy. This modification process is crucial for tailoring materials for specific applications in display technologies and optoelectronic devices (Hird, 2007).

Fluoroalkylation in Aqueous Media

The development of fluoroalkylation techniques, especially in aqueous media, highlights the growing interest in introducing fluorinated groups into organic compounds under environmentally benign conditions. Such methods are important for the synthesis of pharmaceuticals and agrochemicals, where the unique effects of fluorine-containing functionalities on molecular properties are desirable. The advancements in aqueous fluoroalkylation offer a greener approach to the synthesis of such compounds, underscoring the importance of research into new fluoroalkylation reactions and reagents (Song et al., 2018).

Fluorescent Dendrimers in Biomedical Imaging

Fluorescent dendrimers, particularly those based on polypropyleneamine and polyamidoamine backbones, demonstrate potential as sensors for detecting biologically important metal ions. Their high sensitivity and low toxicity make them suitable for in vivo applications, including cancer diagnosis and real-time monitoring of biological processes. The exploration of fluorescent dendrimers in medical diagnostics highlights the intersection of materials science and biotechnology, offering new tools for non-invasive imaging and disease detection (Grabchev, Staneva, & Betcheva, 2012).

Eigenschaften

IUPAC Name |

4-fluoro-3-(2-phenylethylsulfamoyl)-N-(4-propan-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN2O3S/c1-17(2)19-8-11-21(12-9-19)27-24(28)20-10-13-22(25)23(16-20)31(29,30)26-15-14-18-6-4-3-5-7-18/h3-13,16-17,26H,14-15H2,1-2H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPBFUZGFOSCHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(4-isopropylphenyl)-3-(N-phenethylsulfamoyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(sec-butylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2453556.png)

![N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2453558.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2453562.png)

![(E)-1-[(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)hydrazine](/img/structure/B2453570.png)

![N-(cyanomethyl)-N-ethyl-2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2453573.png)